molecular formula C18H15BrF3NO3 B3963610 3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

Cat. No. B3963610
M. Wt: 430.2 g/mol
InChI Key: VKZIDSDAWRSUGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid is a chemical compound that belongs to the class of benzyl derivatives. It is a synthetic compound that is used in scientific research for various purposes.

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid involves the inhibition of DPP-4. This leads to an increase in the levels of the hormone glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of DPP-4, which leads to an increase in GLP-1 levels and subsequent insulin secretion. This can help to reduce blood glucose levels and improve glucose metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid in lab experiments include its potential as a new drug candidate for the treatment of type 2 diabetes. However, its limitations include the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid. These include further studies on its safety and efficacy in humans, the development of new drugs based on its structure, and the exploration of its potential in other areas such as cancer research.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential as a new drug candidate for the treatment of type 2 diabetes. Its mechanism of action involves the inhibition of DPP-4, which leads to an increase in GLP-1 levels and subsequent insulin secretion. While it has several advantages for lab experiments, further research is needed to determine its safety and efficacy in humans.

Scientific Research Applications

3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid is used in scientific research for various purposes. It has been found to have potential as an inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. This makes it a potential candidate for the development of new drugs for the treatment of type 2 diabetes.

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrF3NO3/c19-14-6-4-11(5-7-14)8-12(9-16(24)25)17(26)23-15-3-1-2-13(10-15)18(20,21)22/h1-7,10,12H,8-9H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZIDSDAWRSUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(CC2=CC=C(C=C2)Br)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid
Reactant of Route 2
3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid
Reactant of Route 4
3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid
Reactant of Route 6
3-(4-bromobenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.